molecular formula C17H12N2O4 B13790468 N-(1-Anthraquinonyl)-N'-methyloxamide CAS No. 92573-25-6

N-(1-Anthraquinonyl)-N'-methyloxamide

Cat. No.: B13790468
CAS No.: 92573-25-6
M. Wt: 308.29 g/mol
InChI Key: JAYVUJKPTWSQCN-UHFFFAOYSA-N
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Description

N-(1-Anthraquinonyl)-N’-methyloxamide: is an organic compound derived from anthraquinone, a well-known aromatic ketone. This compound is characterized by the presence of an anthraquinonyl group attached to a methyloxamide moiety. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 1-aminoanthraquinone with methyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

N-(1-Anthraquinonyl)-N’-methyloxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Anthraquinonyl)-N’-methyloxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

    1-Aminoanthraquinone: A precursor in the synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide.

    Anthraquinone-2-carboxylic acid: Another anthraquinone derivative with different functional groups.

    N-(2-R-1-anthraquinonyl)ureas: Compounds with similar structural features but different substituents.

Uniqueness: N-(1-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of anthraquinonyl and methyloxamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

92573-25-6

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-1-yl)-N-methyloxamide

InChI

InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-12-8-4-7-11-13(12)15(21)10-6-3-2-5-9(10)14(11)20/h2-8H,1H3,(H,18,22)(H,19,23)

InChI Key

JAYVUJKPTWSQCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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